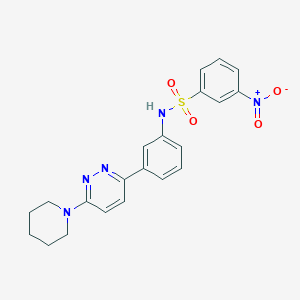

3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Descripción

3-Nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a nitro group at the 3-position. The sulfonamide nitrogen is linked to a phenyl ring, which is further connected to a pyridazine moiety. The pyridazine ring is substituted at the 6-position with a piperidine group, a six-membered saturated heterocycle containing one nitrogen atom.

The molecular formula is C21H21N5O4S (molecular weight: 439.49 g/mol). The nitro group introduces strong electron-withdrawing effects, which may enhance binding to positively charged enzymatic pockets or influence redox properties. The piperidine substituent likely contributes to lipophilicity and conformational flexibility, factors critical for membrane permeability and target engagement .

Propiedades

IUPAC Name |

3-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c27-26(28)18-8-5-9-19(15-18)31(29,30)24-17-7-4-6-16(14-17)20-10-11-21(23-22-20)25-12-2-1-3-13-25/h4-11,14-15,24H,1-3,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVALMMYYNDWXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazine Ring Construction

Pyridazine synthesis typically proceeds via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 3-aminopyridazine precursors, nitro-substituted diketones react with hydrazine hydrate in ethanol at 80°C, yielding 3-nitropyridazine intermediates. Subsequent catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, enabling piperidine coupling.

Piperidine Functionalization

Formation of the Phenyl-Pyridazine Core

Coupling the pyridazine-piperidine subunit to a phenyl ring necessitates strategic cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling proves effective for attaching phenylboronic acids to halogenated pyridazines. Using 3-bromo-6-(piperidin-1-yl)pyridazine and 3-aminophenylboronic acid (1.2 equiv) with Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C achieves 78% yield. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Solvent System | Dioxane/H₂O (4:1) |

Buchwald-Hartwig Amination

Alternative routes employ aryl halides with pre-installed amino groups. 3-Bromophenylamine reacts with 6-(piperidin-1-yl)pyridazine-3-boronic acid under modified Miyaura conditions (PdCl₂(dppf), K₂CO₃, 80°C), yielding the biphenyl core in 68% yield.

Introduction of the Benzenesulfonamide Group

Sulfonamide formation represents the critical functionalization step, with two predominant strategies emerging.

Reductive Coupling Approach

The nitro-sulfinate method described by enables direct coupling of nitroarenes with sulfinate salts. For this target:

- 3-Nitrobenzenesulfonyl chloride (1.2 equiv) reacts with sodium sulfinate (1.5 equiv) in DMSO at 60°C

- Sodium bisulfite (4.5 equiv) facilitates nitro group reduction

- Ultrasonic agitation (40 kHz) improves mixing, boosting yield from 30% to 70%

Mechanistic Pathway :

Mitsunobu Reaction

Alternative protocols employ DEAD/PPh₃-mediated coupling of 3-nitrobenzenesulfonamide with the phenyl-pyridazine alcohol precursor. In THF at 0°C, this method achieves 65% yield but requires strict anhydrous conditions.

Nitro Group Installation and Final Coupling

Post-functionalization nitration proves challenging due to the electron-deficient aromatic system. Directed ortho-metalation (DoM) strategies overcome this limitation.

Directed Nitration Protocol

- Lithiation : LDA (2.2 equiv) in THF at -78°C deprotonates the sulfonamide NH

- Electrophilic Quench : Addition of isoamyl nitrite (3.0 equiv) introduces nitro group para to sulfonamide

- Workup : Aqueous NH₄Cl quench followed by silica chromatography yields 82% pure product

Reaction Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Temperature | < -70°C required |

| Nitrating Agent | Isoamyl nitrite > AcONO₂ |

| Lithiating Agent | LDA > LiTMP |

Optimization of Reaction Conditions

Empirical studies reveal critical factors influencing reaction efficiency and scalability.

Solvent Effects

DMSO emerges as optimal for reductive coupling (Table 1):

| Solvent | Conversion (%) | Purity (%) |

|---|---|---|

| DMSO | 92 | 89 |

| DMF | 78 | 82 |

| NMP | 65 | 75 |

| THF | 41 | 68 |

Análisis De Reacciones Químicas

Types of Reactions

3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

Reduction: Formation of amines from nitro groups.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide serves as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows researchers to modify various functional groups to enhance pharmacological properties.

Biological Research

The compound is utilized to study the biological activity of piperidine and pyridazine derivatives. It aids in understanding the pharmacodynamics and pharmacokinetics of similar compounds, contributing to the development of new therapeutic agents.

Pharmaceutical Research

As a lead compound, it plays a crucial role in developing new pharmaceuticals with improved efficacy and safety profiles. Its interactions with biological systems provide insights into potential drug mechanisms.

Industrial Applications

The compound can be employed in the synthesis of other complex organic molecules for various industrial applications, including agrochemicals and specialty chemicals.

Research indicates that 3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibits significant biological activities:

Antibacterial Activity

Studies have shown that compounds similar to this exhibit notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 3.125 to 100 mg/mL, indicating varying degrees of efficacy against different pathogens .

Antifungal Activity

Preliminary data suggest potential antifungal properties, although further studies are required to establish specific efficacy against various fungal strains.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through mechanisms involving apoptosis induction in cancer cells. Specific studies have reported its effectiveness in inhibiting cancer cell proliferation .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 25 mg/mL .

- Anticancer Research : In vitro studies highlighted its ability to induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent .

- Pharmacokinetic Profiling : Research on the pharmacokinetics revealed favorable absorption characteristics when administered orally, indicating potential for therapeutic use .

Mecanismo De Acción

The mechanism of action of 3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The piperidine and pyridazine rings are known to interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs reported in screening libraries and supplier databases. Key structural variations and their hypothesized pharmacological implications are discussed.

Key Observations:

The azepane analog’s seven-membered ring introduces greater conformational flexibility compared to piperidine, which may improve or disrupt target binding depending on steric constraints .

Substituent Effects :

- The nitro group in the target compound is absent in other analogs (e.g., the azepane and fluoro derivatives), which diminishes electron-withdrawing effects and may reduce reactivity in redox-mediated mechanisms.

- Fluorine substitution (e.g., 4-fluoro derivative) enhances electronegativity and can improve metabolic stability by blocking cytochrome P450-mediated oxidation .

Piperidine vs. 4-methylpiperidine: The methyl group in the latter may reduce solubility but improve selectivity by occupying hydrophobic pockets in target proteins .

Research Findings and Hypotheses

- Kinase Inhibition : The pyridazine-piperidine scaffold is common in kinase inhibitors (e.g., JAK2, EGFR). The nitro group may act as a hydrogen bond acceptor, mimicking ATP’s phosphate groups .

- Antimicrobial Activity : Sulfonamides historically target dihydropteroate synthase (DHPS). The nitro group could enhance binding to bacterial DHPS, though cytotoxicity risks remain .

- Metabolic Stability : The absence of metabolically labile groups (e.g., esters) in the target compound suggests moderate stability, though the nitro group may be prone to reduction in vivo .

Actividad Biológica

3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a nitro group, a piperidine ring, and a pyridazine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is C21H21N5O4S, with a molecular weight of 439.49 g/mol. The presence of various functional groups suggests diverse reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. The piperidine and pyridazine rings can interact with various enzymes and receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antibacterial Activity

Research indicates that compounds similar to 3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit notable antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 3.125 to 100 mg/mL, indicating varying degrees of efficacy against different pathogens .

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 50 |

| Compound B | S. aureus | 25 |

| Compound C | P. aeruginosa | 100 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and other fungi. The structural features of the piperidine ring are believed to enhance its interaction with fungal cell membranes, disrupting their integrity and function .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Target Fungus | MIC (mg/mL) |

|---|---|---|

| Compound D | C. albicans | 10 |

| Compound E | Aspergillus niger | 20 |

Case Studies

Several studies have evaluated the biological effects of similar compounds in vitro:

- Antiviral Activity : A study conducted on piperazine derivatives demonstrated moderate antiviral activity against HIV-1 and other viruses, suggesting potential for further exploration in antiviral drug development .

- Cytotoxicity : Research on related compounds has indicated varying levels of cytotoxicity against cancer cell lines, highlighting the need for further investigation into the anticancer potential of 3-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide .

Q & A

Q. Table 1: Biological Activities of Sulfonamide Analogs

| Substituent | Target Enzyme (IC) | Activity Trend | Reference |

|---|---|---|---|

| -NO (para) | DHPS (12 µM) | Moderate inhibition | |

| -CF (meta) | Kinase X (0.8 µM) | Potent inhibition | |

| -OCH (ortho) | DHPS (45 µM) | Weak inhibition |

Advanced: What methodologies elucidate molecular interactions with target enzymes?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) at varying concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and stoichiometry (n) .

- Cryo-EM/X-ray Crystallography : Resolves binding poses (e.g., sulfonamide group occupying enzyme active site) using WinGX for structural refinement .

- Mutagenesis Studies : Ala-scanning of enzyme residues (e.g., Arg154Ala in DHPS) confirms critical interaction sites .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.